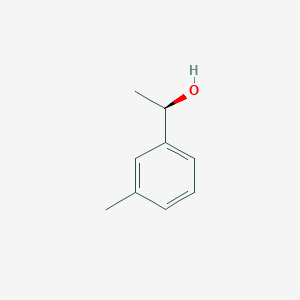
(R)-1-(间甲苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(m-Tolyl)ethanol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a tolyl group (a benzene ring substituted with a methyl group at the meta position). This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
科学研究应用
®-1-(m-Tolyl)ethanol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and other enzymes that interact with secondary alcohols.
Medicine: ®-1-(m-Tolyl)ethanol is a precursor in the synthesis of certain drugs and active pharmaceutical ingredients. Its chiral properties are important for the development of drugs with specific enantiomeric forms.
Industry: The compound is used in the production of fragrances and flavors, where its chiral properties contribute to the desired sensory characteristics of the final products.
准备方法
Synthetic Routes and Reaction Conditions: ®-1-(m-Tolyl)ethanol can be synthesized through various methods, including:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (m-Tolyl)acetone, using a chiral reducing agent such as a chiral borane or a chiral oxazaborolidine catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess.
Asymmetric Hydrogenation: Another method is the asymmetric hydrogenation of (m-Tolyl)acetone using a chiral catalyst, such as a rhodium or ruthenium complex. This method also yields the ®-enantiomer with high selectivity.
Industrial Production Methods: In an industrial setting, the production of ®-1-(m-Tolyl)ethanol may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and selective reduction of (m-Tolyl)acetone.
Types of Reactions:
Oxidation: ®-1-(m-Tolyl)ethanol can undergo oxidation to form the corresponding ketone, (m-Tolyl)acetone. This reaction can be carried out using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form ®-1-(m-Tolyl)ethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group of ®-1-(m-Tolyl)ethanol can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can produce the corresponding chloride, ®-1-(m-Tolyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: (m-Tolyl)acetone.
Reduction: ®-1-(m-Tolyl)ethane.
Substitution: ®-1-(m-Tolyl)ethyl chloride.
作用机制
The mechanism of action of ®-1-(m-Tolyl)ethanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of enzymes, where it undergoes oxidation or reduction. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, facilitating the catalytic process. The chiral nature of the compound ensures that it interacts selectively with chiral enzymes, leading to enantioselective reactions.
相似化合物的比较
(S)-1-(m-Tolyl)ethanol: The enantiomer of ®-1-(m-Tolyl)ethanol, which has the opposite configuration at the chiral center.
1-(p-Tolyl)ethanol: A similar compound with the hydroxyl group attached to a carbon bonded to a para-tolyl group instead of a meta-tolyl group.
1-Phenylethanol: A compound with a hydroxyl group attached to a carbon bonded to a phenyl group instead of a tolyl group.
Comparison:
Chirality: ®-1-(m-Tolyl)ethanol is chiral, and its enantiomer, (S)-1-(m-Tolyl)ethanol, has different optical properties and biological activities.
Substitution Pattern: The position of the methyl group on the benzene ring (meta vs. para) affects the compound’s reactivity and interactions with other molecules.
Functional Group: The presence of the tolyl group in ®-1-(m-Tolyl)ethanol distinguishes it from 1-phenylethanol, which has a phenyl group. This difference can influence the compound’s chemical and physical properties.
属性
IUPAC Name |
(1R)-1-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
methanethioyl]amino})amine](/img/structure/B2481282.png)


![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)
![2-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2481287.png)
![(2Z)-2-[(Z)-benzoyl]-3-[4-(pyridin-2-yl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2481289.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)


![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(piperidine-1-carbonyl)quinoline](/img/structure/B2481299.png)
![5-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)
